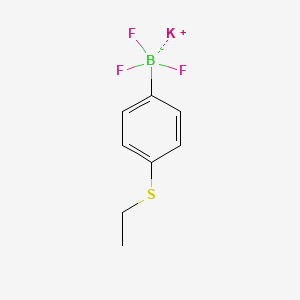

Potassium (4-(ethylthio)phenyl)trifluoroborate

描述

属性

IUPAC Name |

potassium;(4-ethylsulfanylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3S.K/c1-2-13-8-5-3-7(4-6-8)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLNLNRSQDZWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)SCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660127 | |

| Record name | Potassium [4-(ethylsulfanyl)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-75-5 | |

| Record name | Borate(1-), [4-(ethylthio)phenyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium [4-(ethylsulfanyl)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of the Phenylboronic Acid Derivative

Method A: Direct Synthesis via Suzuki Coupling

Alternatively, the ethylthiophenylboronic acid can be synthesized via lithiation of 4-bromothioanisole followed by quenching with trialkoxyborates, as per standard procedures.

Formation of Organolithium or Grignard Reagent

Method B: Grignard Route

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of phenylmagnesium bromide | React 4-(ethylthio)phenyl bromide with magnesium turnings in THF | Reflux, inert atmosphere |

| 2 | Alternatively, use of vinyl or aryl lithium reagents | Reaction at -78°C in THF | More reactive, requires strict temperature control |

- Synthesis of similar phenyl derivatives via Grignard reagents is well-documented, with yields exceeding 80% under optimized conditions.

- Lithium reagents offer higher reactivity but require low-temperature handling.

Halogen-Lithium Exchange and Boron Addition

Method C: Halogen-Lithium Exchange

| Step | Description | Conditions | References |

|---|---|---|---|

| 1 | Halogen-lithium exchange | Add n-butyllithium to phenyl halide at -78°C | Controlled addition, inert atmosphere |

| 2 | Reaction with boron precursor | Add trialkoxyborate or boron halide | Maintain low temperature, stir for 1-2 hours |

Research indicates that the halogen-lithium exchange is efficient for aryl halides, especially bromides or iodides, with high selectivity and minimal side reactions.

Fluorination with Potassium Hydrogen Fluoride

Method D: Fluorination to Form Trifluoroborate

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Addition of KHF₂ | Add excess potassium hydrogen fluoride to the reaction mixture | pH maintained below 4 |

| 2 | Reaction conditions | Stir at room temperature or slightly elevated temperature (25°C to 50°C) for 10-60 minutes | Reaction monitored via NMR or TLC |

- Potassium trifluoroborates are typically obtained with high purity (>95%) using this method.

- The process is scalable and can be performed in a single pot, avoiding intermediate purification steps.

Purification and Characterization

- The crude product is usually filtered, washed with cold water or acetone, and dried under vacuum.

- Purity is confirmed via NMR spectroscopy, mass spectrometry, and melting point analysis.

Data Summary Table

化学反应分析

Types of Reactions:

Substitution Reactions: Potassium (4-(ethylthio)phenyl)trifluoroborate can participate in nucleophilic aromatic substitution reactions due to the presence of the ethylthio group.

Cross-Coupling Reactions: It is often used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.

Oxidation and Reduction: The ethylthio group can undergo oxidation to form sulfoxides or sulfones, while the trifluoroborate group remains relatively inert under these conditions.

Common Reagents and Conditions:

For substitution reactions , reagents like sodium hydride or butyllithium in polar aprotic solvents.

For cross-coupling reactions , palladium catalysts and bases like potassium carbonate in aqueous or alcoholic solvents.

For oxidation , oxidizing agents such as m-chloroperbenzoic acid.

Major Products:

Substitution reactions: yield substituted phenyl derivatives.

Cross-coupling reactions: produce biaryl compounds.

Oxidation reactions: form sulfoxides or sulfones.

科学研究应用

Organic Synthesis

Potassium (4-(ethylthio)phenyl)trifluoroborate is primarily utilized as a reagent in various coupling reactions, including:

- Suzuki-Miyaura Coupling : Facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, leading to the synthesis of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Stille Coupling : Used to couple organostannanes with aryl halides, enabling the construction of complex organic molecules.

The compound's stability and reactivity make it an excellent choice for synthesizing high-purity compounds in controlled environments.

Material Science

In material science, this compound serves as a precursor for synthesizing organic materials with tailored properties. The combination of electron-withdrawing trifluoromethyl and electron-donating ethylthio groups can influence the electrical and optical characteristics of the resulting materials, making it suitable for applications in organic electronics and optoelectronic devices .

Case Studies

-

Anticancer Activity Study :

- Research conducted on derivatives synthesized from this compound revealed significant cytotoxic effects against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

-

Material Development :

- A project focusing on the use of this compound in developing new organic materials for electronic applications showed promising results. The synthesized materials exhibited improved conductivity and stability under operational conditions.

作用机制

The efficacy of potassium (4-(ethylthio)phenyl)trifluoroborate in reactions primarily arises from the stability of the trifluoroborate anion and the reactivity of the ethylthio group. In cross-coupling reactions, the boronate group forms a transient organopalladium complex, facilitating the transfer of the phenyl group to the electrophile. The ethylthio substituent can stabilize intermediates through electron-donating effects, thus promoting smoother reaction pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares Potassium (4-(ethylthio)phenyl)trifluoroborate with analogous aryltrifluoroborates differing in substituents:

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃ in ) enhance stability but may reduce nucleophilicity in cross-coupling reactions.

- Steric Effects : Bulky substituents like -PPh₂-C≡C- () lower reaction efficiency due to steric hindrance, whereas smaller groups (e.g., -F in ) maintain high coupling yields.

- Functional Group Compatibility : Carbamoyl (-CO-NR₂) and hydroxyethyl (-CH₂CH₂OH) substituents enable applications in bioconjugation and green chemistry, respectively .

Yield and Purity Considerations:

- Yields for aryltrifluoroborates vary widely (39–65%) depending on substituent stability during lithiation .

- The ethylthio group’s sulfur atom may introduce side reactions (e.g., oxidation), necessitating inert conditions .

Cross-Coupling Reactions:

- Suzuki-Miyaura Coupling : Potassium (p-trifluoromethylphenyl)trifluoroborate () demonstrates high efficiency in coupling with aryl chlorides, attributed to the electron-withdrawing -CF₃ group stabilizing the borate intermediate. In contrast, the ethylthio group may require optimized catalysts (e.g., Pd(OAc)₂ with SPhos) to achieve comparable yields.

- Oxidation to Phenols: Potassium (Z)-(4-(4-cyanobut-1-en-1-yl)phenyl)trifluoroborate () is oxidized to phenols using Oxone®, a transformation likely applicable to the ethylthio derivative for synthesizing sulfoxide-containing aromatics.

Unique Reactivity of Ethylthio Substituent:

Research Findings and Challenges

Stability and Handling

- Moisture Sensitivity : Like most trifluoroborates, the ethylthio derivative is hygroscopic and requires storage under argon .

- Thermal Stability: Decomposition temperatures are influenced by substituents; for example, phosphino-ethynyl derivatives decompose at 80–82°C , while morpholinylcarbonyl analogs show higher thermal resilience .

Limitations and Optimization Opportunities

- Low Yields in Bulky Derivatives: Sterically hindered analogs (e.g., diphenylphosphino) suffer from lower yields (39%) compared to simpler derivatives (65% for 4-fluorophenyl) .

生物活性

Potassium (4-(ethylthio)phenyl)trifluoroborate is an organoboron compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and the implications of its derivatives in therapeutic contexts.

Chemical Structure and Properties

This compound has the molecular formula C₈H₉BF₃KS and a molecular weight of approximately 244.12 g/mol. The compound features a trifluoroborate group attached to a phenyl ring with an ethylthio substituent. This structure contributes to its stability and solubility in various organic solvents, making it a valuable reagent in organic synthesis.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Direct Boronation : Involves the reaction of 4-(ethylthio)phenyl compounds with boron reagents.

- Cross-Coupling Reactions : Utilizes Suzuki-Miyaura coupling techniques to form biaryl structures, which are significant in pharmaceuticals.

The biological activity of this compound primarily arises from its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a stable leaving group, facilitating the formation of carbon-carbon bonds. The ethylthio substituent plays a crucial role by stabilizing reaction intermediates through electron-donating effects, promoting smoother reaction pathways.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that biaryl compounds synthesized using this compound exhibited selective cytotoxicity against various cancer cell lines. For instance, compounds showed IC50 values ranging from 5 to 20 µM against breast cancer cells.

- Anti-inflammatory Effects :

- Antimicrobial Testing :

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Potassium (4-vinylphenyl)trifluoroborate | Contains a vinyl group; used in polymerization | Moderate anticancer effects |

| Potassium trifluoro(4-(methylthio)phenyl)borate | Methylthio group; similar reactivity | Notable anti-inflammatory |

| Potassium phenyltrifluoroborate | Simpler structure; lacks ethyl or methyl substituents | Limited biological studies |

常见问题

Basic: What are the optimized synthetic routes for Potassium (4-(ethylthio)phenyl)trifluoroborate, and how can purity be ensured?

Answer:

The synthesis typically involves reacting (4-(ethylthio)phenyl)boronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous medium under controlled pH and moderate temperatures (20–40°C) to stabilize the trifluoroborate group . Purification methods such as crystallization or column chromatography are critical to achieving >95% purity. For example, crystallization in ethanol/water mixtures effectively removes unreacted boronic acid or inorganic salts. Characterization via ¹⁹F NMR is essential to confirm trifluoroborate formation, with a characteristic peak near -135 ppm .

Basic: What safety protocols are recommended for handling this compound?

Answer:

This compound is classified under GHS as a skin and eye irritant (Category 1C/1). Key precautions include:

- Use of nitrile gloves, lab coats, and safety goggles to prevent direct contact .

- Conducting reactions in a fume hood to avoid inhalation of dust or vapors .

- Storage in airtight containers at room temperature, away from moisture and oxidizing agents .

Advanced: How does this compound perform in palladium-catalyzed cross-coupling reactions?

Answer:

The trifluoroborate group acts as a robust nucleophile in Suzuki-Miyaura couplings with aryl halides. Key parameters include:

- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ as a base in THF/water .

- Reaction temperature: 60–80°C for 12–24 hours.

- Challenges: Steric hindrance from the ethylthio group may reduce yields. Using microwave-assisted heating (100°C, 30 min) can improve efficiency .

Advanced: What mechanisms govern the visible-light-mediated reactions of this trifluoroborate with electrophilic radicals?

Answer:

Under visible-light photoredox catalysis (e.g., Ru(bpy)₃²⁺), the trifluoroborate undergoes single-electron oxidation to generate a radical species. This reacts with electrophilic radicals (e.g., alkyl or aryl radicals) to form α-substituted adducts. Key factors:

- Solvent: Acetonitrile or DMF for optimal radical stability.

- Radical initiators: Di-tert-butyl peroxide (DTBP) enhances efficiency .

- Computational studies suggest the ethylthio group stabilizes intermediates via resonance effects .

Advanced: How can researchers resolve contradictions in reported reaction yields for cross-coupling applications?

Answer:

Discrepancies often arise from:

- Substrate purity : Impurities in the trifluoroborate (e.g., residual boronic acid) reduce yields. Pre-purification via recrystallization is advised .

- Catalyst loading : Lower Pd concentrations (<1 mol%) may underperform for sterically hindered substrates. Optimization via Design of Experiments (DoE) is recommended .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may accelerate catalyst decomposition. Mixed solvent systems (e.g., THF/H₂O) balance reactivity and stability .

Basic: What analytical methods are most reliable for characterizing this compound?

Answer:

- ¹H and ¹³C NMR : Confirm the ethylthio group (δ ~2.5–3.0 ppm for SCH₂ protons) and aromatic protons (δ ~7.0–7.5 ppm) .

- ¹⁹F NMR : A singlet near -135 ppm confirms trifluoroborate integrity .

- HRMS : Exact mass analysis (e.g., [M-K]⁻ ion) validates molecular composition.

- Elemental analysis : Quantifies potassium content (target ~18–20%) to assess purity .

Advanced: How does the stability of this compound vary under acidic vs. basic conditions?

Answer:

- Acidic conditions (pH <5) : The trifluoroborate hydrolyzes to regenerate boronic acid, limiting utility in acidic media. Stabilizing agents like crown ethers can mitigate this .

- Basic conditions (pH >9) : The compound remains stable but may undergo nucleophilic substitution at the ethylthio group. Avoid strong bases (e.g., NaOH) in aqueous systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。